molecular formula C17H16F2N4O3S B2615993 3,5-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide CAS No. 2034399-34-1

3,5-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide

Cat. No.: B2615993
CAS No.: 2034399-34-1
M. Wt: 394.4
InChI Key: GBILDUCAARPSDY-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a 3,5-difluorobenzene core linked to a trans-cyclohexylamine scaffold substituted with a 3-cyanopyrazin-2-yloxy group. The fluorine atoms enhance metabolic stability and membrane permeability, while the cyanopyrazine moiety may facilitate hydrogen bonding or π-π interactions in biological targets .

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3S/c18-11-7-12(19)9-15(8-11)27(24,25)23-13-1-3-14(4-2-13)26-17-16(10-20)21-5-6-22-17/h5-9,13-14,23H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBILDUCAARPSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC(=CC(=C2)F)F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis may include:

    Formation of the cyanopyrazine moiety: This can be achieved through the reaction of appropriate pyrazine derivatives with cyanating agents under controlled conditions.

    Sulfonamide formation: The final step involves the reaction of the intermediate compound with sulfonamide reagents to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

3,5-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The presence of fluorine atoms and the sulfonamide group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Sulfonamide Derivatives with Fluorinated Aromatic Systems

  • N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)cyclohexyl)phenyl)trifluoromethanesulfonamide (Patent EP 2 697 207 B1): Structural Differences: This compound replaces the 3-cyanopyrazine group with a trifluoromethanesulfonamide and a bis(trifluoromethyl)phenyl-oxazolidinone system.

Cyclohexylamine-Linked Sulfonamides

  • 1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide (CAS 1006994-26-8): Structural Differences: Features a pyrazole ring with a difluoromethyl group instead of the cyanopyrazine-cyclohexyl ether.

Piperazine-Cyclohexylamine Derivatives

  • tert-Butyl 4-((1R,4R)-4-(Dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) (Patent EP Application): Structural Differences: Lacks the sulfonamide and fluorinated benzene groups but shares the trans-cyclohexylamine scaffold. Functional Implications: The dibenzylamino and piperazine groups prioritize basicity and conformational flexibility, contrasting with the target compound’s sulfonamide rigidity and fluorinated aromaticity .

Comparative Data Table

Property Target Compound Trifluoromethanesulfonamide Pyrazole Sulfonamide
Molecular Weight ~450 g/mol (estimated) 620.3 g/mol 390.3 g/mol
Key Substituents 3,5-Difluoro, cyanopyrazine Bis(trifluoromethyl), oxazolidinone Difluoromethyl, nitro-pyrazole
Solubility (LogP) Moderate (estimated ~2.5) High lipophilicity (LogP ~4.1) Moderate (LogP ~2.8)
Synthetic Complexity High (stereochemistry, cyanopyrazine) Very High (multiple fluorinations) Moderate (straightforward alkylation)

Research Findings and Implications

  • Bioactivity Trends: Fluorinated sulfonamides generally exhibit enhanced target binding due to fluorine’s electronegativity. The target compound’s cyanopyrazine may confer selectivity for kinases or GPCRs over other sulfonamide analogs .
  • Synthetic Challenges: The trans-cyclohexylamine and cyanopyrazine ether require precise stereochemical control, as seen in similar patents using reductive amination and heterocyclic coupling .
  • Thermodynamic Stability: Fluorine atoms and the rigid cyclohexyl backbone likely improve thermal stability compared to non-fluorinated analogs, as observed in related trifluoromethylated compounds .

Biological Activity

3,5-Difluoro-N-[(1R,4R)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide (CAS No. 2034399-34-1) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including fluorine atoms and a cyanopyrazine moiety, which may influence its pharmacological properties.

The molecular formula for this compound is C17H16F2N4O3SC_{17}H_{16}F_2N_4O_3S, with a molecular weight of 394.4 g/mol. Its structure includes a benzene sulfonamide core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H16F2N4O3SC_{17}H_{16}F_2N_4O_3S
Molecular Weight394.4 g/mol
CAS Number2034399-34-1

The mechanism of action for this compound is likely related to its ability to interact with specific biological targets such as enzymes or receptors. Similar compounds have been shown to inhibit various kinases and carbonic anhydrases, which are crucial in regulating cellular functions and metabolic pathways .

Anticancer Activity

Recent studies indicate that sulfonamide derivatives exhibit significant anticancer properties. For example, compounds structurally similar to this compound have been tested against various cancer cell lines. In vitro studies demonstrated cytotoxic effects against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines with IC50 values ranging from 1.48 to 9.83 µM .

Cardiovascular Effects

Sulfonamide derivatives have also been explored for their cardiovascular effects. Research indicates that certain sulfonamides can modulate perfusion pressure and coronary resistance through interactions with calcium channels. Experimental designs have shown that these compounds can significantly alter coronary resistance in isolated rat heart models .

Study on Anticancer Activity

In a study evaluating the anticancer activity of various benzenesulfonamides, it was found that the introduction of specific cyclic linkers enhanced the compounds' efficacy against cancer cell lines. The study highlighted that the insertion of a cyanopyrazine moiety significantly improved the anticancer activity of the tested compounds .

Cardiovascular Research

Another investigation focused on the effects of benzenesulfonamides on perfusion pressure in isolated rat hearts demonstrated that these compounds could effectively reduce coronary resistance through inhibition of calcium channels. This suggests potential therapeutic applications in managing cardiovascular diseases .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3,5-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide with high purity?

  • The synthesis typically involves multi-step reactions, including:

  • Protection of reactive groups (e.g., hydroxyl or amine groups) to prevent side reactions during coupling steps.
  • Controlled coupling of the pyrazine and cyclohexyl moieties under inert atmospheres (argon/nitrogen) to minimize oxidation.
  • Sulfonamide formation via reaction of the sulfonyl chloride intermediate with the cyclohexylamine derivative.
  • Optimization of reaction conditions : Temperature (60–80°C for coupling steps), pH (neutral for sulfonamide formation), and solvent selection (e.g., DMF or THF for solubility) to maximize yield (>70%) and purity (>95%) .
    • Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify regiochemistry of the difluorobenzene and pyrazine-cyclohexyl linkage (e.g., trans-cyclohexyl configuration via coupling constants) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to confirm molecular weight (e.g., calculated vs. observed m/z) .

Q. What pharmacological targets are commonly associated with sulfonamide-containing compounds like this one?

  • Carbonic anhydrase isoforms : Sulfonamides often act as inhibitors, requiring crystallographic studies or enzyme assays to validate binding .
  • Antimicrobial targets : Structural analogs show activity against bacterial dihydropteroate synthase (DHPS), necessitating MIC assays .
  • Kinase or GPCR targets : Computational docking (AutoDock Vina) can predict interactions with tyrosine kinases or adenosine receptors .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4) to maintain solubility without cytotoxicity .
  • Micelle-based delivery : Incorporate surfactants like Tween-80 (0.05% w/v) for hydrophobic compounds .

Advanced Research Questions

Q. What computational strategies predict the compound’s bioactivity and selectivity?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability over 100 ns trajectories .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent electronegativity (e.g., fluorine, cyano groups) with inhibitory potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.